N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Brand Name: Vulcanchem
CAS No.: 303122-44-3
VCID: VC0361825
InChI: InChI=1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-10-24-14)7-8-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C18H14N2O5
Molecular Weight: 338.3g/mol

N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide

CAS No.: 303122-44-3

Main Products

VCID: VC0361825

Molecular Formula: C18H14N2O5

Molecular Weight: 338.3g/mol

N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide - 303122-44-3

CAS No. 303122-44-3
Product Name N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
Molecular Formula C18H14N2O5
Molecular Weight 338.3g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Standard InChI InChI=1S/C18H14N2O5/c21-16(19-11-5-6-14-15(9-11)25-10-24-14)7-8-20-17(22)12-3-1-2-4-13(12)18(20)23/h1-6,9H,7-8,10H2,(H,19,21)
Standard InChIKey LPRPDEWHMGWIGL-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
PubChem Compound 2787054
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator